N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide
Description
N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide is a thiourea-derived benzamide compound characterized by dual thiocarbamoyl groups attached to an aniline backbone. The compound’s synthesis likely follows routes similar to those reported for analogous thiourea derivatives, involving the reaction of benzoyl isothiocyanate with substituted anilines .
Properties
CAS No. |
33949-90-5 |
|---|---|
Molecular Formula |
C15H15N5OS2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(anilinocarbamothioylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N5OS2/c21-13(11-7-3-1-4-8-11)16-14(22)18-20-15(23)19-17-12-9-5-2-6-10-12/h1-10,17H,(H2,19,20,23)(H2,16,18,21,22) |
InChI Key |
ZTFNMEHZZJOPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=S)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods: Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the demand for sustainable and efficient production methods .
Chemical Reactions Analysis
Types of Reactions: N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mechanism of Action
The mechanism of action of N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit NF-kB activation, leading to apoptosis in cancer cells . This inhibition is achieved through the prevention of I-kB breakdown, which is crucial for NF-kB activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide with structurally or functionally related benzamide derivatives:
Key Comparative Insights:
Structural Modifications and Activity: Thiocarbamoyl vs. Substituent Effects:
- Electron-Donating Groups : Hydroxyl (A8) and methoxy (H10) substituents on the aniline ring enhance antioxidant activity by stabilizing free radicals via resonance or hydrogen bonding .
- Halogenated Groups : Chloro-trifluoromethylphenyl groups in CTPB and CTB are critical for HAT activation, likely through hydrophobic interactions with enzyme pockets .
Biological Activity: Antioxidant vs. HAT Modulation: Thiocarbamoyl benzamides (A8, H10) primarily exhibit antioxidant effects, while halogenated derivatives (CTPB, CTB) target epigenetic regulation via HAT activation. This divergence highlights structure-activity relationships (SAR) dictated by substituents. Dual Thiocarbamoyl Groups: The target compound’s dual thiocarbamoyl groups may amplify these effects or introduce novel mechanisms, though experimental validation is required.
Pharmacokinetic Considerations: ADMET Profiles: N-(phenylcarbamoyl)benzamide shows moderate intestinal absorption and low toxicity in silico models .
Biological Activity
N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various chemical reactions, including carbodiimide coupling and sulfonamide formation. The compound can be synthesized by modifying benzamide derivatives with anilino and thiocarbamoyl groups, which enhances its biological activity.
Table 1: Synthetic Pathways for this compound
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Carbodiimide Coupling | Aniline, Thiocarbamoyl chloride | Room Temperature | 85 |
| 2 | Sulfonamide Formation | Chlorosulfonylbenzoic acid, Base | Aqueous Medium | 90 |
Enzyme Inhibition
Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on ectonucleotidases, particularly h-NTPDases. For instance, certain derivatives have demonstrated IC50 values in the sub-micromolar range, indicating potent enzyme inhibition.
Table 2: Inhibition Potency Against h-NTPDases
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 3i | h-NTPDase1 | 2.88 ± 0.13 |
| 3f | h-NTPDase2 | 0.72 ± 0.11 |
| 4d | h-NTPDase3 | 0.28 ± 0.07 |
The inhibition of these enzymes is crucial as they play roles in various physiological processes such as thrombosis and inflammation, making these compounds promising candidates for therapeutic applications.
Anti-Cancer Activity
In vitro studies have revealed that benzamide derivatives can inhibit the proliferation of cancer cells. For example, compounds targeting EGFR and HER-2 have shown promising results against breast cancer cell lines like SK-BR-3, with mechanisms involving the induction of apoptosis through ROS generation.
Case Study: Anti-Cancer Activity of YH-9
YH-9, a derivative related to this compound, was evaluated for its anti-cancer properties:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Mechanism : Induces cytochrome c release and promotes ROS expression
- In Vivo Results : Demonstrated effective tumor growth inhibition with minimal toxicity in xenograft models.
Toxicity Assessment
Toxicity studies are essential for evaluating the safety profile of new compounds. Recent assessments using zebrafish embryos indicated that while some derivatives exhibited moderate toxicity, others showed favorable safety profiles, suggesting potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
